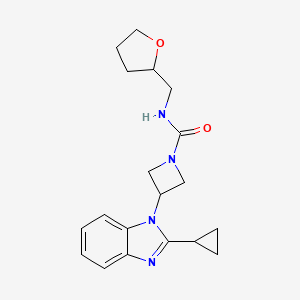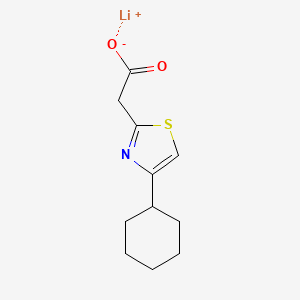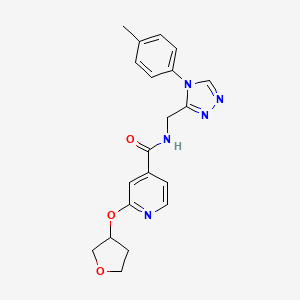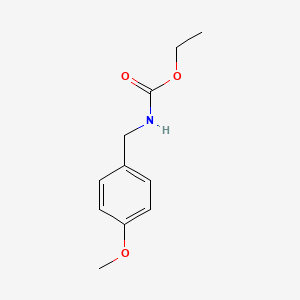![molecular formula C16H12Cl2N2O3 B2614160 4-[2-(2,4-Dichloro-phenoxy)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one CAS No. 848069-01-2](/img/structure/B2614160.png)
4-[2-(2,4-Dichloro-phenoxy)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichlorophenoxyacetic acid, often referred to by its ISO common name 2,4-D, is an organic compound with the chemical formula Cl2C6H3OCH2CO2H . It is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Molecular Structure Analysis
The linear formula for 2,4-Dichlorophenoxyacetic acid is C19H19Cl2NO4 . The molecular weight is 396.274 .Applications De Recherche Scientifique
Corrosion Inhibition
A theoretical study focused on the inhibition efficiencies of certain quinoxaline compounds, including derivatives similar to 4-[2-(2,4-Dichloro-phenoxy)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one, as corrosion inhibitors for copper in nitric acid. Quantum chemical calculations, based on the Density Functional Theory (DFT) method, were employed to explore the relationship between the molecular structures of quinoxalines and their inhibition efficiency. The results indicated a consistent alignment with experimental data, highlighting the potential of these compounds in corrosion protection applications (Zarrouk et al., 2014).
Aldose Reductase Inhibition
Quinoxalin-2(1H)-one derivatives have been designed and synthesized for their potent and multifunctional inhibition capabilities against aldose reductase (ALR2), an enzyme implicated in diabetic complications. These compounds exhibit not only strong ALR2 inhibition but also significant antioxidant activity, suggesting their utility in combating diabetic complications through dual functionalities. Among these, specific derivatives demonstrated remarkable efficacy, underscoring the therapeutic potential of such quinoxalinone-based structures (Qin et al., 2015).
Synthesis and Application in Material Science
The facile synthesis of alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones from 2,4-dichloroquinolines showcases the versatility of quinoxaline derivatives in synthesizing complex molecular frameworks. These synthesized compounds have potential applications in material science and organic synthesis, reflecting the broad utility of quinoxaline derivatives in chemical research (Manoj & Prasad, 2010).
Antimicrobial Activity
Research into quinoxaline derivatives has also revealed their antimicrobial potential. Synthesis of novel heterocycles, including pyridinyl and isoxazolyl quinoxaline derivatives, has demonstrated significant antimicrobial activity against various bacterial and fungal strains. This indicates the broad-spectrum antimicrobial capabilities of quinoxaline derivatives, making them valuable in the development of new antimicrobial agents (Moustafa, 2003).
Fluorescent Whiteners for Polyester Fibres
Quinoxaline derivatives have been evaluated as disperse dyes and fluorescent whiteners on polyester fibers, showcasing their application in the textile industry. Specific compounds, such as 6-acetamido-2-substituted quinoxalines, were found to be effective in this regard, highlighting the chemical's versatility beyond pharmaceutical and corrosion inhibition applications (Rangnekar & Tagdiwala, 1986).
Propriétés
IUPAC Name |
4-[2-(2,4-dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c17-10-5-6-14(11(18)7-10)23-9-16(22)20-8-15(21)19-12-3-1-2-4-13(12)20/h1-7H,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOZHXIKHFPZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324332 |
Source


|
| Record name | 4-[2-(2,4-dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49730377 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
848069-01-2 |
Source


|
| Record name | 4-[2-(2,4-dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(5-Chloro-2-thienyl)sulfonyl]-4-(1-methyl-2-oxo-2-pyrrolidin-1-ylethyl)piperidine](/img/structure/B2614077.png)
![2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2614078.png)



![N-benzyl-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2614085.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2614086.png)

![7-Methyl-4-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2614090.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-benzylurea](/img/structure/B2614092.png)




